![molecular formula C18H18F2N2O B4615690 1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine](/img/structure/B4615690.png)
1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions under specific conditions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine and its analogues has been studied using methods like X-ray diffraction. For instance, the structure of a closely related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, was determined by X-ray analysis, revealing details about the arrangement of atoms and molecular conformation (Özbey et al., 1998).
Chemical Reactions and Properties
Compounds of this class exhibit a range of chemical reactions and properties. For example, different halobenzoyl piperazines, including those similar to 1-(2,6-difluorobenzoyl)-4-(2-methylphenyl)piperazine, demonstrate varying degrees of hydrogen bonding and intermolecular interactions, which influence their chemical behavior (Mahesha et al., 2019).
Scientific Research Applications
Antimicrobial Activities
Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing piperazine carboxamides and substitutions, have been synthesized and evaluated for their antimicrobial properties. These compounds show moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Molecular Structure Analysis
Research on "Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines" has revealed similar molecular conformations with varying intermolecular interactions based on the halobenzoyl analogues used. This study provides insights into the structural dynamics of such compounds and their potential implications in material science and pharmacology (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Synthesis Methodologies
The compound has been utilized in the synthesis of other complex molecules, demonstrating its versatility as a building block in organic synthesis. For instance, an efficient synthesis approach has been described for 2-substituted piperazines, which are valuable scaffolds in medicinal chemistry, using visible-light-promoted decarboxylative annulation protocols (Gueret, Pélinski, Bousquet, Sauthier, Ferey, & Bigot, 2020).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c1-13-5-2-3-8-16(13)21-9-11-22(12-10-21)18(23)17-14(19)6-4-7-15(17)20/h2-8H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSXHKJKJSYMRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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